alpha,alpha-Dichloroacetoacetanilide
Description
alpha,alpha-Dichloroacetoacetanilide is a chlorinated acetanilide derivative characterized by two chlorine atoms substituted at the alpha positions of the acetyl group.
Properties
Molecular Formula |
C10H9Cl2NO2 |
|---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
2,2-dichloro-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-7(14)10(11,12)9(15)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15) |
InChI Key |
STYLOIFXMPTTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares alpha,alpha-Dichloroacetoacetanilide with structurally related compounds:
Note: Dichloroacetyl chloride's CAS number is inferred from , which lists synonyms like "Dichloroacetic acid chloride."
Key Observations:
- Acetanilide lacks chlorine substituents, reducing its reactivity compared to chlorinated analogs. It is primarily used as a calibration standard due to its stable melting point .
- alpha-Chloro-2,6-dimethylacetanilide (CAS 1131-01-7) features a single chlorine atom and two methyl groups on the aromatic ring. This structure is critical in synthesizing Lidocaine derivatives, where the chloro group facilitates nucleophilic substitution reactions .
- Dichloroacetyl chloride () shares the dichloro motif but replaces the amide group with a reactive acid chloride, making it more volatile and suitable for acylations.
- This compound ’s dichloro substitution likely enhances its electrophilicity, enabling applications in cross-coupling reactions or as a precursor in drug development.
Research Findings and Trends
- Structural Analogues: discusses diphenylamine analogs with structural similarities to thyroid hormones .
- Toxicity and Safety : Dichloroacetyl chloride () is classified as extremely hazardous due to its corrosive nature . By contrast, this compound’s amide group may reduce volatility and toxicity, though this requires empirical validation.
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